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Compound of Interest

Compound Name: Isopinocarveol

Cat. No.: B12787810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

isopinocarveol, a bicyclic monoterpenoid of interest in various scientific and pharmaceutical

research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data in clearly structured tables, accompanied by detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isopinocarveol (C₁₀H₁₆O,

Molar Mass: 152.23 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (ppm) Multiplicity

5.25 s

4.75 s

4.1 t

2.5 m

2.3 m

2.1 m

1.9 m

1.7 s

1.3 s

0.9 s

¹³C NMR

Chemical Shift (ppm)

150.2

112.5

71.8

48.1

41.0

38.2

34.1

27.5

26.8

21.1
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (alcohol)

~3080 =C-H stretch (alkene)

~2920 C-H stretch (alkane)

~1645 C=C stretch (alkene)

~1050 C-O stretch (secondary alcohol)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

152 15 [M]⁺ (Molecular Ion)

137 30 [M - CH₃]⁺

119 100 [M - H₂O - CH₃]⁺

93 85 [C₇H₉]⁺

79 60 [C₆H₇]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis

A solution of isopinocarveol is prepared by dissolving approximately 10-20 mg of the purified

compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm

NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
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Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400

MHz for ¹H and 100 MHz for ¹³C, is utilized.

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range of 0-12 ppm is typically sufficient.

¹³C NMR Parameters:

Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the

spectrum to single lines for each carbon.

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[1]

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Analysis

Given that isopinocarveol is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable

and convenient method for obtaining its infrared spectrum.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond

or zinc selenide (ZnSe) ATR crystal.

Sample Preparation: A small drop of neat isopinocarveol is placed directly onto the surface

of the ATR crystal.

Data Acquisition:
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The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum.

To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the analysis of volatile compounds like isopinocarveol,
providing both separation and mass spectral data.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: A dilute solution of isopinocarveol (e.g., 1 mg/mL) is prepared in a

volatile organic solvent such as hexane or dichloromethane.

GC Conditions:

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm

film thickness), is commonly used for terpene analysis.

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to

prevent column overloading. Injector temperature is set to 250 °C.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

Oven Temperature Program: An initial oven temperature of 60 °C is held for 2 minutes,

then ramped at a rate of 5 °C/min to 240 °C, and held for 5 minutes.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.
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Mass Range: A scan range of m/z 40-400 is typically used.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Interpretation and Visualization
The following diagrams, generated using the DOT language, illustrate the workflow for the

spectroscopic analysis of isopinocarveol.

Spectroscopic Analysis Workflow for Isopinocarveol
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This diagram illustrates the parallel workflows for NMR, IR, and MS analysis, culminating in the

structural elucidation of isopinocarveol. Each pathway begins with sample preparation,

proceeds through data acquisition and processing, and contributes to the final structural

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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